(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a chromenyl group and a fluorophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Coupling Reaction: The chromenyl intermediate is then coupled with a fluorophenyl amine derivative through a condensation reaction. This step often requires a dehydrating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), to facilitate the formation of the enamide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and efficiency. The use of automated reactors and advanced purification methods can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols), base (NaOH, KOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl and fluorophenyl groups may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are necessary to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide: Lacks the fluorine atom, which may affect its chemical and biological properties.
(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide: Has the fluorine atom in a different position, potentially altering its reactivity and activity.
Uniqueness
(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its electronic properties, reactivity, and interactions with biological targets
Biological Activity
(2E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide is a synthetic compound belonging to the enamide class, characterized by a double bond conjugated with an amide group. This compound integrates a chromenyl moiety and a fluorophenyl group, which may contribute to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
The chemical structure of this compound is defined by its IUPAC name and molecular formula:
Property | Value |
---|---|
IUPAC Name | (E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide |
Molecular Formula | C₁₈H₁₄FNO₂ |
CAS Number | 887347-05-9 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The chromenyl and fluorophenyl groups may facilitate binding to specific sites on these targets, leading to modulation of biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptor sites, influencing cellular signaling processes.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that chromenyl derivatives can inhibit cancer cell proliferation.
- Antimicrobial Properties : Compounds in this class have shown effectiveness against bacteria and fungi.
- Anti-inflammatory Effects : They may reduce inflammation through modulation of cytokine release.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2E)-3-(2H-chromen-3-yl)-N-(phenyl)prop-2-enamide | Lacks fluorine atom | Moderate anti-inflammatory effects |
(2E)-3-(2H-chromen-3-yl)-N-(4-fluorophenyl)prop-2-enamide | Fluorine at different position | Enhanced lipophilicity |
The presence of the fluorine atom in the para position significantly alters the electronic properties and reactivity of the compound, potentially enhancing its biological activity compared to non-fluorinated analogs.
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Antitumor Studies : A study demonstrated that this compound inhibited the growth of various cancer cell lines in vitro, suggesting its potential as an anticancer agent.
- Methodology : Cell viability assays were conducted using MTT assays across different concentrations.
- Results : IC50 values indicated significant cytotoxicity against breast and prostate cancer cells.
-
Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion and broth microdilution methods were employed.
- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c19-15-6-2-3-7-16(15)20-18(21)10-9-13-11-14-5-1-4-8-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVBACJDNJMPU-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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